N-[2-(dimethylamino)ethyl]-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide
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Overview
Description
N-[2-(dimethylamino)ethyl]-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide is a complex organic compound with a molecular formula of C21H29N3O3S2. This compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Benzamide Core: This step involves the reaction of a benzoyl chloride derivative with an amine to form the benzamide core.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the benzamide intermediate.
Sulfonylation: The sulfonyl group is introduced using a sulfonyl chloride reagent under basic conditions.
Dimethylaminoethyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, sulfonyl chlorides, and other electrophiles under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{2-(dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phenyl)propanamide
- N-(2-{2-(dimethylamino)ethylamino}-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)prop-2-enamide
Uniqueness
N-[2-(dimethylamino)ethyl]-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide is unique due to its specific structural features, such as the combination of a benzamide core with a piperazine ring and a sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C17H28N4O3S |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-[(4-methylpiperazin-1-yl)sulfonylmethyl]benzamide |
InChI |
InChI=1S/C17H28N4O3S/c1-19(2)9-8-18-17(22)16-6-4-15(5-7-16)14-25(23,24)21-12-10-20(3)11-13-21/h4-7H,8-14H2,1-3H3,(H,18,22) |
InChI Key |
ZVZNNBGWYMODJV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)NCCN(C)C |
Origin of Product |
United States |
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